molecular formula C16H13NO2 B3020351 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 120067-47-2

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B3020351
CAS RN: 120067-47-2
M. Wt: 251.285
InChI Key: BGGBOXVSGGCWMO-UHFFFAOYSA-N
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Description

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that can be considered as a derivative of tetrahydroquinoline, a heterocyclic chemical compound consisting of a benzene ring fused to a piperidine ring. The presence of the benzoyl group at the 6-position of the tetrahydroquinoline core adds to the complexity and potential reactivity of the molecule. This compound is of interest due to its structural similarity to various biologically active molecules and potential use in pharmaceutical applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored in several studies. For instance, an organocatalytic enantioselective Pictet-Spengler approach has been developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, which are structurally related to this compound . Another study describes the sp3 C-H bond arylation of tetrahydroisoquinolines using DDQ-mediated oxidation under mild conditions, which could potentially be applied to the synthesis of the compound . Additionally, an improved procedure for the synthesis of 3-hydroxy-7,8-benzo-1,2,3,4-tetrahydroquinoline has been proposed, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been extensively studied. For example, the synthesis and structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been reported, providing insights into the 3D structure and conformational preferences of such compounds . X-ray diffraction has been used to confirm the structures of related compounds, which could be indicative of the structural aspects of this compound .

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives has been explored in various chemical reactions. The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline, for example, led to the formation of a compound with a benzoyl group and a tetrahydroquinoline core, which is similar to the compound of interest . This suggests that this compound could undergo similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related tetrahydroquinoline derivatives have been studied. For instance, the presence of an intramolecular weak hydrogen bond in 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been revealed by NMR spectroscopy and confirmed by molecular modeling and X-ray crystallography . Such findings could be extrapolated to predict the physical and chemical properties of this compound, including its potential hydrogen bonding capabilities and conformational stability.

Safety and Hazards

The safety information for 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one indicates that it should be handled with caution . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces

Biochemical Pathways

The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .

Pharmacokinetics

The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

6-benzoyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGBOXVSGGCWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred amount of 45.3 parts of aluminiumtrichloride were added dropwise 6.9 parts of N,N-dimethylformamide. After stirring for 5 min. at 70° C., there were added portionwise 5 parts of 3,4-dihydroquinolin-2(1H)-one and, after another 5 min., 4.7 parts of benzoylchloride. Stirring at 70° C. was continued for 2 hours and then the reaction mixture was carefully poured into ice-water. There were added 50 ml of HCl 12N and the whole was stirred for 15 min. The precipitate was filtered off and boiled in 2-propanol. The product was filtered off, washed with 2-propanol and 2,2'-oxybispropane and dried in vacuo at 60° C., yielding 6.3 parts (73.8%) of 6-benzoyl-3,4-dihydro-2(1H)-quinolinone; mp. 211.0° C. (interm. 18).
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Synthesis routes and methods II

Procedure details

A mixture of 2.2 g of 3,4-dihydrocarbostyril, 3.21 g of benzoyl chloride and 13 g of aluminum chloride in 50 ml of carbon disulfide was refluxed for 2 days. The reaction mixture was poured onto ice water and the resulting solid filtered off, washed with water and dried under reduced pressure to yield 6-benzoyl-3,4-dihydrocarbostyril, m.p. 205°-207° C.
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Synthesis routes and methods III

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